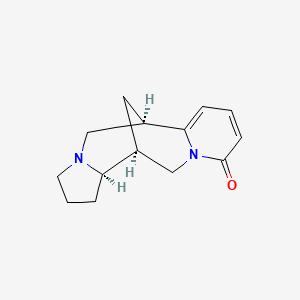
Camoensine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Camoensine is a member of indolizines, an organic heterotetracyclic compound, a bridged compound and a delta-lactam.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
Camoensine is derived from cytisine and belongs to a family known for their complex tetracyclic structures. The synthesis of this compound involves several steps, including the chlorination of cytisine followed by specific reduction and cyclization reactions. A notable synthesis route developed by Ohmiya et al. yielded this compound in a moderate overall yield of 68% through a series of reactions involving Grignard reagents and subsequent transformations .
Anticancer Potential
Recent studies have investigated the anticancer properties of this compound and related alkaloids. Although initial screenings against various cancer cell lines (U87 glioblastoma, 518A2 melanoma, and HCT116 colon cancer) revealed no significant cytotoxicity (IC50 > 50 μM), further research is warranted to explore modifications that could enhance its efficacy .
Antimicrobial Properties
This compound's structural relatives have shown promising antimicrobial activities. Quinolizidine-type alkaloids exhibit a range of bioactivities, including antibacterial and antifungal effects. These properties suggest that this compound may also possess similar activities, warranting further investigation into its potential as an antimicrobial agent .
Other Pharmacological Effects
The broader class of quinolizidine alkaloids has been associated with various biological activities, including anti-inflammatory, antiviral, and insecticidal effects. The diverse pharmacological profiles indicate that compounds like this compound could be explored for multiple therapeutic applications beyond cancer treatment .
Case Studies and Research Findings
Several studies have documented the biological activities of quinolizidine alkaloids:
- A review highlighted the chemodiversity and occurrence of quinolizidine-type alkaloids, emphasizing their potential as cytotoxic agents against various cancer cell lines and their roles in traditional medicine .
- Another study focused on the structural diversity of these compounds, linking specific structural features to their biological activities, which could guide future drug development efforts involving this compound .
Propiedades
Número CAS |
58845-83-3 |
|---|---|
Fórmula molecular |
C14H18N2O |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
(1R,9S,10R)-7,14-diazatetracyclo[7.6.1.02,7.010,14]hexadeca-2,4-dien-6-one |
InChI |
InChI=1S/C14H18N2O/c17-14-5-1-3-13-10-7-11(9-16(13)14)12-4-2-6-15(12)8-10/h1,3,5,10-12H,2,4,6-9H2/t10-,11+,12-/m1/s1 |
Clave InChI |
BQLVLWNCTINETI-GRYCIOLGSA-N |
SMILES |
C1CC2C3CC(CN2C1)C4=CC=CC(=O)N4C3 |
SMILES isomérico |
C1C[C@@H]2[C@H]3C[C@H](CN2C1)C4=CC=CC(=O)N4C3 |
SMILES canónico |
C1CC2C3CC(CN2C1)C4=CC=CC(=O)N4C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















